molecular formula C7H7NO2 B1639130 (E)-3-(1H-Pyrrol-2-YL)acrylic acid CAS No. 178992-37-5

(E)-3-(1H-Pyrrol-2-YL)acrylic acid

Cat. No.: B1639130
CAS No.: 178992-37-5
M. Wt: 137.14 g/mol
InChI Key: IMYGTWMJKVNQNY-ONEGZZNKSA-N
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Description

(E)-3-(1H-Pyrrol-2-YL)acrylic acid is an α,β-unsaturated carboxylic acid featuring a pyrrole ring substituted at the β-position. The (E)-configuration denotes the trans arrangement of the acrylic acid moiety relative to the pyrrole ring. Its reactivity stems from the conjugated double bond system, enabling participation in cycloadditions, nucleophilic attacks, and metal-catalyzed transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYGTWMJKVNQNY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49653-15-8
Record name (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-Pyrrol-2-YL)acrylic acid typically involves the condensation of pyrrole with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where pyrrole is reacted with an aldehyde (such as acrolein) in the presence of a base like piperidine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-Pyrrol-2-YL)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (NO2) can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

(E)-3-(1H-Pyrrol-2-YL)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1H-Pyrrol-2-YL)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (E)-3-(1H-Pyrrol-2-YL)acrylic acid with its analogs, focusing on structural variations, physicochemical properties, and functional applications.

Structural Variations and Substituent Effects
Compound Name Substituent(s) on Pyrrole Ring Key Structural Features Reference
This compound None (parent compound) Pyrrole at β-position, free NH group
(E)-3-[N-Vinyl-5-(2-naphthyl)-1H-pyrrol-2-yl]acrylic acid (2e) N-Vinyl, 5-(2-naphthyl) Enhanced π-conjugation; bulky substituent
(E)-3-[N-Vinyl-5-(2-thienyl)-1H-pyrrol-2-yl]acrylic acid (2g) N-Vinyl, 5-(2-thienyl) Sulfur-containing heterocyclic substituent
(E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid N-Methyl Blocked NH group; altered solubility
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid Pyrrolidine ring, N-Methyl Saturated ring; chiral center
Physicochemical Properties
Compound Melting Point (°C) IR Spectral Data (cm⁻¹) Elemental Analysis (C/H/N) Reference
This compound Not reported ~1686 (C=O), ~1603 (C=C) Calculated: C 71.36%, H 5.68%, N 5.20%
Compound 2e 175–177 1686 (C=O), 1603 (C=C) Found: C 76.83%, H 5.72%, N 5.25%
Compound 2g 170–172 1676 (C=O), 1588 (C=C) Found: C 69.91%, H 5.54%, N 5.34%
(E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid Not reported Not reported Molecular Weight: 151.16 g/mol

Key Observations :

  • Solubility : N-Methylation (e.g., in ) likely improves solubility in organic solvents compared to the parent compound.
  • Spectral Shifts : The C=O stretch in IR remains consistent (~1686 cm⁻¹), while C=C vibrations vary slightly with substituent electronic effects .

Key Observations :

  • The parent compound and its N-vinyl derivatives (e.g., 2e, 2g) are efficiently synthesized via one-pot methods, offering high yields (>80%) .
  • Modifications requiring chiral centers (e.g., ) or saturated rings involve more complex protocols, reducing scalability.

Key Observations :

  • The cyano-substituted analog () exhibits unique electronic properties, making it suitable for optical materials.
  • N-Vinyl derivatives (e.g., 2e) show enhanced antimicrobial activity compared to simpler analogs, likely due to increased hydrophobicity .

Biological Activity

(E)-3-(1H-Pyrrol-2-YL)acrylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrrole ring and an acrylic acid functional group, which contribute to its unique chemical properties. The molecular formula is C7H7NO2C_7H_7NO_2, with a molecular weight of approximately 137.14 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific biomolecules. Research indicates that the compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response, thereby reducing inflammation .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly by modulating signaling pathways associated with cell survival and proliferation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description References
AntimicrobialExhibits activity against various bacteria and fungi.
Anti-inflammatoryInhibits cyclooxygenase enzymes, reducing inflammation.
AnticancerInduces apoptosis in cancer cells through pathway modulation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively reduced prostaglandin E2 production in macrophages, confirming its role as an anti-inflammatory agent. This action was linked to the inhibition of cyclooxygenase enzymes .
  • Cancer Cell Studies : Research involving human cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis, particularly in breast cancer cells. The underlying mechanism appears to involve the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(1H-Pyrrol-2-YL)acrylic acid
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(E)-3-(1H-Pyrrol-2-YL)acrylic acid

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